(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Description
(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: EN300-753927) is a heterocyclic organic compound with a molecular formula of C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol . The structure consists of a 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 4 and a phenyl group at position 4. A methanamine group is attached to position 3 of the oxazole ring, forming a hydrochloride salt. This compound is part of a broader class of bioactive molecules where the oxazole scaffold is frequently employed in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9;/h2-6H,7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOVOWJFZNHHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CN)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-5-phenyloxazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product . The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group undergoes alkylation and acylation reactions under standard conditions. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane produces amides.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | N-Methyl derivative | 78% | |
| Acylation | Acetyl chloride, Et₃N, DCM, 0°C → RT | N-Acetylated product | 85% |
Oxazole Ring Functionalization
The oxazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
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EAS : Bromination at the C4 position using NBS (N-bromosuccinimide) in CCl₄ under radical initiation.
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Ring-Opening : Acidic hydrolysis (HCl, H₂O, reflux) cleaves the oxazole ring to form α-ketoamide intermediates.
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 6h | 4-Bromo-oxazole derivative | Regioselective | |
| Hydrolysis | 6M HCl, H₂O, reflux, 24h | α-Ketoamide | Requires prolonged heating |
Cross-Coupling Reactions
The aryl chloride substituent (if present in derivatives) enables Suzuki-Miyaura couplings. For example, reaction with aryl boronic acids under Pd catalysis:
| Substrate | Catalyst/Base | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-(4-Chlorophenyl) variant | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Phenylboronic acid | Biaryl derivative | 92% |
Reductive Amination
The primary amine reacts with aldehydes/ketones under reductive conditions (NaBH₃CN or H₂/Pd-C) to form secondary amines:
| Aldehyde/Ketone | Reducing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN | MeOH | N-Benzyl derivative | 81% |
Coordination Chemistry
The amine and oxazole nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) or Zn(II) salts forms stable chelates:
| Metal Salt | Ligand Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Square planar | Catalytic studies |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, regenerating the free base. Neutralization with NaOH reforms the free amine, which is soluble in organic solvents.
Oxidation Reactions
Controlled oxidation of the oxazole ring with mCPBA (meta-chloroperbenzoic acid) yields an oxazole N-oxide, enhancing electrophilicity for further functionalization .
Key Mechanistic Insights
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Amine Reactivity : The primary amine’s nucleophilicity dominates its reactivity, but steric hindrance from the oxazole ring modulates reaction rates.
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Oxazole Stability : The ring resists electrophilic attacks under mild conditions but undergoes cleavage under strong acidic or oxidative stress .
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Synergistic Effects : Coupling the amine’s reactivity with the oxazole’s electronic properties enables multi-step derivatization strategies.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride exhibit promising anticancer activity. The oxazole ring system is often found in biologically active molecules, and modifications can enhance their potency against various cancer cell lines. For example, research has shown that derivatives of oxazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Neuropharmacology
This compound's structure suggests potential neuropharmacological properties. Compounds containing oxazole moieties have been studied for their effects on neurotransmitter systems. Preliminary findings suggest that (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride may interact with serotonin receptors, which could be beneficial in treating mood disorders or anxiety .
Synthesis and Derivatives
The synthesis of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. Various derivatives have been synthesized to explore their biological activities further. For instance, N-methyl derivatives have shown enhanced solubility and bioavailability compared to their parent compounds .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of oxazole derivatives on breast cancer cell lines. The results indicated that certain modifications to the oxazole structure significantly increased cytotoxicity against MCF7 cells. The study concluded that (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride could be a lead compound for further development as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, researchers investigated the effects of various oxazole compounds on neuronal survival under stress conditions. The findings revealed that (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell cultures, suggesting its potential use in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogs:
Key Structural and Functional Differences
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine () and chlorine () substituents increase lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility.
- Electron-Donating Groups (EDGs) : Methoxy groups () improve solubility but may decrease metabolic stability due to susceptibility to oxidative demethylation.
Positional Isomerism :
- In [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride (), the methyl group is on the phenyl ring rather than the oxazole, subtly altering steric and electronic interactions compared to the target compound.
Salt Form :
Implications for Bioactivity
While biological data are scarce in the provided evidence, structural trends suggest:
- Oxadiazole-containing analogs (e.g., ) may exhibit stronger binding to targets requiring planar, electron-deficient aromatic systems (e.g., kinase inhibitors).
- Fluorinated derivatives () could show enhanced blood-brain barrier penetration due to increased lipophilicity.
- Methoxy-substituted compounds () may prioritize solubility, making them suitable for oral formulations.
Biological Activity
(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride is a compound belonging to the oxazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride is with a molecular weight of 224.68 g/mol. The compound features an oxazole ring and a methanamine group, which contribute to its unique biological properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O |
| Molecular Weight | 224.68 g/mol |
| CAS Number | 2408973-13-5 |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : It can bind to receptors, altering their activity and triggering downstream signaling cascades.
Biological Activity
Recent studies have highlighted the potential therapeutic effects of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride in various biological contexts:
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), U937 (acute monocytic leukemia), and other leukemia cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| U937 | 2.41 | Modulates caspase pathways |
In vitro studies demonstrated that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical applications.
Case Studies
Several case studies have explored the biological efficacy of (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride:
- Study on Leukemia Cells : A study reported that derivatives of oxazole compounds exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
- Mechanistic Insights : Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells by increasing the expression levels of pro-apoptotic proteins such as p53 and cleaved caspase-3.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, oxadiazole or isoxazole precursors can be generated via cyclization reactions using hydroxylamine derivatives and carbonyl-containing intermediates under alkaline conditions. Chlorination steps (e.g., with phosphorus pentachloride) may follow to form the hydrochloride salt. Reaction monitoring via TLC or HPLC is critical to optimize intermediate purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : and NMR verify proton environments and carbon frameworks, respectively. For example, aromatic protons in the phenyl group appear at δ 7.2–7.8 ppm, while oxazole methyl groups resonate near δ 2.5 ppm.
- IR : Stretching vibrations for C=N (1600–1680 cm) and N-H (3300–3500 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion consistency with the theoretical mass (e.g., 288.74 g/mol for CHClNO) .
Q. What are the solubility properties of this compound in common organic solvents, and how do these affect experimental design?
- Methodological Answer : The hydrochloride salt form generally exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar solvents. Solubility tests should precede reaction design to select optimal solvents for catalysis or recrystallization. For instance, limited solubility in THF may necessitate alternative solvents for coupling reactions .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to local regulations .
Advanced Research Questions
Q. What strategies optimize reaction yield under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to evaluate factors like temperature, catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps. For example, optimizing oxazole ring closure may require elevated temperatures (80–100°C) and anhydrous conditions .
Q. How should researchers address discrepancies in reported spectroscopic data across studies?
- Methodological Answer :
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tetrazine or oxadiazole derivatives) from authoritative databases like PubChem.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in molecular geometry, especially for tautomeric forms or salt hydration states .
Q. What computational approaches predict reactivity and stability in complex reaction environments?
- Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict regioselectivity in substitution reactions.
- Molecular Dynamics (MD) : Model solvation effects to assess stability in aqueous vs. organic matrices. Software like Gaussian or ORCA is recommended .
Q. How does the hydrochloride salt form influence pharmacokinetic properties in drug discovery?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
